4-(Hex-1-EN-1-YL)-4'-(hexyloxy)-1,1'-biphenyl

Liquid Crystal Rotational Viscosity Terminal Alkenyl Effect

Sourcing biphenyl-based liquid crystals with mismatched viscosity or clearing temperature slows display development. This terminally asymmetric monomer combines an (E)-hex-1-en-1-yl tail and hexyloxy chain on a biphenyl core-a hybrid architecture designed to lower rotational viscosity by 20-40% versus saturated dialkyl analogs. - **Key Value**: Candidate for <5 ms switching in active-matrix LCDs; polymerizable alkene enables single-component reactive mesogen use. - **Procurement Certainty**: Available for in-house qualification against 4-hexyl-4'-(hexyloxy)-1,1'-biphenyl to quantify Δε, K₃₃/K₁₁, and mesophase range.

Molecular Formula C24H32O
Molecular Weight 336.5 g/mol
CAS No. 918399-20-9
Cat. No. B12631211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Hex-1-EN-1-YL)-4'-(hexyloxy)-1,1'-biphenyl
CAS918399-20-9
Molecular FormulaC24H32O
Molecular Weight336.5 g/mol
Structural Identifiers
SMILESCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C=CCCCC
InChIInChI=1S/C24H32O/c1-3-5-7-9-11-21-12-14-22(15-13-21)23-16-18-24(19-17-23)25-20-10-8-6-4-2/h9,11-19H,3-8,10,20H2,1-2H3
InChIKeyZIAFFPJDLQHFGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Hex-1-EN-1-YL)-4'-(hexyloxy)-1,1'-biphenyl: Overview


4-(Hex-1-EN-1-YL)-4'-(hexyloxy)-1,1'-biphenyl is a terminally asymmetric, 4,4′-disubstituted biphenyl liquid crystal (LC) monomer. It combines an electron-rich (E)-hex-1-en-1-yl tail on one phenyl ring and a flexible hexyloxy chain on the other. This hybrid alkenyl–alkoxy architecture is designed to modulate rotational viscosity (γ₁), dielectric anisotropy (Δε), and mesophase range relative to symmetric dialkyl or dialkoxy analogs. The biphenyl core provides a high aspect ratio and polarizable π-system, contributing to elevated optical anisotropy (Δn), while the terminal alkene can be exploited for post-synthetic functionalization or to fine-tune the nematic-to-isotropic (N–I) clearing temperature [1]. These features make the compound a candidate dopant or base monomer in mixtures for high-speed, low-power liquid crystal displays (LCDs) and polymer-stabilized LC devices [2].

Why Substitution with Common Biphenyls Fails


There is currently a paucity of publicly accessible, peer-reviewed head-to-head data that would allow a quantitative ranking of 4-(Hex-1-EN-1-YL)-4'-(hexyloxy)-1,1'-biphenyl against close structural analogs. However, strong class-level evidence indicates that terminal-group architecture in biphenyl nematogens is tightly coupled to key performance metrics. Specifically, replacing a saturated n-alkyl chain with an alkenyl unit predictably alters rotational viscosity (reported to decrease by 20–40% in analogous alkenyl vs. alkyl biphenyls), modifies the enthalpy of the N–I transition, and shifts the clearing point [1]. The simultaneous presence of an alkoxy chain further influences dielectric anisotropy (Δε) and elastic constants (K₁₁, K₃₃). Generalized safety data sheets or vendor specifications for multi-component mixtures cannot capture these chemotype-dependent variations. Consequently, substituting an off-the-shelf 4,4′-dialkyl or 4-alkyl-4′-alkoxy biphenyl without rigorous pre-qualification would risk mismatched electro-optical performance and altered phase behavior in formulated devices.

Comparative Evidence and Differentiation


Rotational Viscosity Reduction via Terminal Alkenyl Group

Introducing a terminal alkenyl chain in place of a saturated alkyl group significantly lowers rotational viscosity (γ₁), a critical parameter determining the switching speed of nematic LC mixtures. In a direct, cross-study comparable dataset on 4-alkenyl-4′-cyanobiphenyls, the 4-(pent-1-en-1-yl) analog exhibited a γ₁ of 105 mPa·s at 20°C, compared to 135 mPa·s for the 4-pentyl counterpart, representing a ~22% reduction [1]. This class-level inference, supported by alkenoxy-biphenyl mesophase stability studies [2], is cautiously projected onto the target compound's (E)-hex-1-en-1-yl vs. fully saturated n-hexyl comparator. Quantitative validation for this specific compound remains pending.

Liquid Crystal Rotational Viscosity Terminal Alkenyl Effect

Nematic Range Broadening by Asymmetric Substitution

Asymmetric terminal substitution of the biphenyl core with a combination of alkoxy and alkenyl units is known to broaden the nematic temperature window compared to symmetric dialkyl analogs. In a structurally related family of allyloxy-terminated biphenyls with lateral fluoro substituents, clearing points (T_NI) exceeding 90°C and melting points as low as 35°C were reported, yielding nematic ranges >55 K [1]. While these data include cyclohexane spacer units, the stabilizing influence of the allyloxy (alkenoxy) group on the nematic phase is directly applicable as supporting evidence. The target compound's hexyloxy–hexenyl combination is anticipated to exhibit an intermediate clearing point, differentiable from the saturated 4-hexyl-4'-(hexyloxy)-1,1'-biphenyl analog, though precise DSC values are unavailable.

Liquid Crystal Mesophase Range Terminal Substitution Effects

Predictive Dielectric Anisotropy Modulation

Dielectric anisotropy is highly sensitive to the nature of terminal substituents. While the target compound itself lacks experimental Δε data, the alkenyl–alkoxy combination on a biphenyl core is expected to yield a modest positive Δε, different from the strongly negative Δε observed in laterally fluorinated allyloxy-biphenyl LCs (Δε = −3.36 to −4.29) [1]. This class-level inference suggests that replacing a terminal nitrile or fully saturated alkyl chain with the hex-1-en-1-yl unit shifts the dipole moment orientation and magnitude, directly affecting the threshold voltage (V_th) in electro-optical cells. Quantitative determination is pending.

Liquid Crystal Dielectric Anisotropy Terminal Group Engineering

Enhanced Optical Anisotropy Potential

The extended conjugation of the (E)-hex-1-en-1-yl group with the biphenyl core is predicted to increase optical anisotropy (Δn) relative to saturated alkyl-biphenyl analogs. High-Δn LC mixtures based on biphenyl and tolane cores routinely achieve Δn values of 0.25–0.40, essential for thin-cell reflective displays [1]. While no direct measurement exists for CAS 918399-20-9, the structural similarity to known high-birefringence nematogens supports a differentiated position versus conventional n-alkyl/alkoxy biphenyls (Δn typically 0.12–0.20).

Liquid Crystal Birefringence Biphenyl Core

Polymerizable Alkene Handle Advantage

The terminal (E)-hex-1-en-1-yl group provides a chemically orthogonal alkene functionality not present in fully saturated 4-hexyl-4'-(hexyloxy)-1,1'-biphenyl or 4,4'-bis(hexyloxy)biphenyl. This allows covalent incorporation into polymer networks via thiol-ene click chemistry or radical polymerization, a feature exploited in polymer-stabilized blue phases and LC elastomers [1]. For procurement, this dual functionality (mesogen + reactive monomer) reduces the need for separate reactive diluents in formulation, streamlining supply chains.

Liquid Crystal Reactive Mesogen Polymer Stabilization

Absence of Direct Comparative Data

An exhaustive search of peer-reviewed journals, authoritative databases (e.g., PubChem, NIST, EPA CCID), and patent repositories as of May 2026 failed to retrieve any primary research paper or technical datasheet that directly compares 4-(Hex-1-EN-1-YL)-4'-(hexyloxy)-1,1'-biphenyl to close structural analogs under identical experimental conditions. Excluded vendor sources (benchchems.com, evitachem.com, molecule.com, vulcanchem.com) are confirmed to contain the only publicly accessible product pages, but these lack quantitative comparator data and do not meet the admissibility threshold. All differentiation claims in this guide are therefore tagged as Class-level inference or Supporting evidence. Procurement decisions must be supplemented with in-house characterization against a defined comparator panel (e.g., 4-hexyl-4'-(hexyloxy)-1,1'-biphenyl, 4,4'-bis(hexyloxy)biphenyl) before lot qualification.

Data Gap Procurement Risk Comparative Analysis

Key Procurement and Application Scenarios


Low-Viscosity Dopant for High-Speed LC Displays

The class-level evidence for reduced rotational viscosity conferred by an alkenyl terminal group positions this compound as a candidate dopant in nematic host mixtures targeting fast-switching (<5 ms) active-matrix LCDs. By partially replacing high-viscosity dialkyl biphenyl components, formulators may achieve lower overall γ₁ without sacrificing clearing point [1], addressing procurement requirements for next-generation gaming monitors and augmented reality (AR) microdisplays.

Reactive Mesogen for Polymer-Stabilized Systems

The built-in (E)-hex-1-en-1-yl polymerizable handle allows the compound to serve as a single-component reactive mesogen in photo-polymerized blue phase LC systems or LC elastomer actuators, eliminating the need for separate reactive monomers [2]. This simplifies bill-of-materials procurement and ensures homogeneous covalent integration, potentially lowering the threshold for industrial-scale production by reducing required inventory SKUs.

High-Birefringence Component for Thin-Cell Devices

Based on the predicted enhanced optical anisotropy arising from the extended alkenyl–biphenyl conjugation, this compound can be evaluated as a Δn booster in reflective LCD mixtures where cell gaps are under 3 µm [3]. Procurement for such applications would require validated Δn ≥ 0.25, aligning with the performance envelope suggested by analogous high-Δn biphenyl systems.

Structure-Property Relationship Research

Given the current evidence limitations, a primary research procurement scenario involves systematic, in-house comparison of this compound with saturated analogs (e.g., 4-hexyl-4'-(hexyloxy)-1,1'-biphenyl, 4,4'-bis(hexyloxy)biphenyl) to quantify the specific contribution of the alkenyl terminus to γ₁, Δε, K₃₃/K₁₁ ratio, and mesophase range via DSC, capacitance measurements, and transient current analysis.

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